3-((1H-Indol-1-yl)methyl)aniline

Description

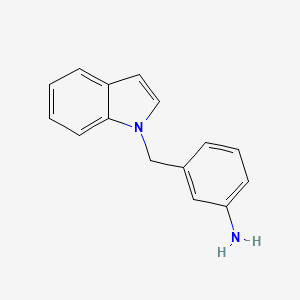

3-((1H-Indol-1-yl)methyl)aniline (CAS: 1152512-79-2) is an aromatic amine derivative featuring an indole moiety linked via a methylene bridge to the meta-position of an aniline ring. Its molecular formula is C₁₅H₁₄N₂, with a molecular weight of 222.28 g/mol and a purity of ≥95% .

However, commercial availability of this compound is currently discontinued, limiting its experimental accessibility .

Properties

Molecular Formula |

C15H14N2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

3-(indol-1-ylmethyl)aniline |

InChI |

InChI=1S/C15H14N2/c16-14-6-3-4-12(10-14)11-17-9-8-13-5-1-2-7-15(13)17/h1-10H,11,16H2 |

InChI Key |

MOFHPRLYCBYTIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC3=CC(=CC=C3)N |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of 3-((1H-Indol-1-yl)methyl)aniline Derivatives

The synthesis of this compound derivatives often involves multicomponent reactions and nucleophilic substitutions. Recent studies have highlighted efficient synthetic routes that utilize readily available starting materials, such as indole and aniline derivatives, under mild conditions. For instance, one method reported the use of a one-pot reaction involving 2-(thiophen-2-yl)-1H-indole and N-methylaniline with various aldehydes, yielding a range of derivatives with notable biological activities .

Anticancer Properties

This compound and its derivatives have been investigated for their anticancer properties. A study demonstrated that certain synthesized derivatives exhibited selective cytotoxicity against HCT-116 colon cancer cells, with IC50 values indicating potent activity (7.1 to 11.9 μM) . The mechanism of action appears to involve cell cycle arrest at the S and G2/M phases, suggesting a significant impact on cancer cell proliferation.

Antimicrobial Activity

Indole-based compounds, including this compound, have shown promise as antimicrobial agents. Research indicates that these compounds can enhance the efficacy of existing antibiotics against resistant bacterial strains . The development of indole derivatives as potentiators for antibiotic activity is an area of ongoing research, aiming to combat antibiotic resistance.

Other Biological Effects

Beyond anticancer and antimicrobial activities, indole derivatives have been associated with various pharmacological effects, including anti-inflammatory and antioxidant properties . The versatility of these compounds makes them candidates for further exploration in drug development.

Case Study 1: Anticancer Screening

A comprehensive screening of newly synthesized this compound derivatives was conducted against multiple cancer cell lines (colon, lung, breast, and skin). The results highlighted specific compounds that not only inhibited cancer cell growth but also showed selectivity towards tumor cells over normal epithelial cells . This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Case Study 2: Antibiotic Enhancement

In another study focusing on antimicrobial applications, researchers synthesized several indole-based compounds and evaluated their ability to enhance the activity of standard antibiotics against pathogenic bacteria . The findings indicated that these compounds could significantly increase the effectiveness of antibiotics against resistant strains, paving the way for new treatment strategies.

Data Table: Summary of Biological Activities

| Compound Name | Activity Type | Target Cells/Organisms | IC50/Effectiveness |

|---|---|---|---|

| This compound | Anticancer | HCT-116 (colon cancer) | 7.1 - 11.9 μM |

| Various Indole Derivatives | Antimicrobial | Resistant bacterial strains | Enhanced antibiotic effect |

| Indole-based Compounds | Anti-inflammatory | Various | Not specified |

Chemical Reactions Analysis

Nucleophilic Substitution at the Aniline Moiety

The primary amine group in the aniline segment undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides : In DMF/DCM (1:4) with NaH, this compound reacts with dichloromethane (DCM) as a C1 donor to form bis-indolylmethane derivatives via methylene bridging .

-

Competitive pathways : When secondary amines (e.g., piperidine) are introduced, products like -(piperidin-1-ylmethyl)-1H-indole form alongside bis-indolylmethanes (yields: 40–51%) .

Key Reaction Conditions

| Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| NaH | DMF/DCM | 50 | 2 | Bis-indolylmethane | 86 |

| NaH | DMF/DCM | 50 | 3 | Tris-indolylmethane (4 ) | 32 |

| Cs₂CO₃ | CH₃CN | 80 | 6 | Mono-alkylated derivative | 16 |

Electrophilic Substitution at the Indole Core

The indole’s C3 position is highly reactive toward electrophiles:

-

Bromination : Using CBr₄ and NaOH in CH₃CN, bromination occurs at C3, yielding 2-(1-bromo-1H-indol-3-yl)-2-imino-carbonyl derivatives (61% yield) .

-

Formylation : Under Mannich conditions (formaldehyde, secondary amines), the indole undergoes aminomethylation at C3.

Mechanistic Pathway for Bromination :

-

Deprotonation of aniline’s NH₂ by NaOH.

-

Nucleophilic attack by indole’s C3 on CBr₄.

-

Elimination of HBr to form a bromoindole intermediate.

Multicomponent Coupling Reactions

Silver triflate (AgOTf)-catalyzed three-component reactions enable efficient synthesis of complex derivatives:

-

General protocol : Reacting 3-((1H-Indol-1-yl)methyl)aniline with aldehydes and N-methylanilines in CH₃CN (10 mol% AgOTf, 4 h) yields 3-aminoalkylated indoles (up to 86% yield) .

Optimized Conditions Table :

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| AgOTf | CH₃CN | RT | 4 | 86 |

| Sc(OTf)₃ | CH₃CN | RT | 4 | 43 |

| Cu(OTf)₂ | CH₃CN | RT | 4 | 68 |

Substrate Scope :

-

Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) enhance yields (92%) compared to electron-deficient analogs (64%) .

Oxidation and Reduction Pathways

-

Oxidation : The aniline’s NH₂ group oxidizes to nitro under strong oxidants (e.g., KMnO₄/H₂SO₄), forming nitroarene derivatives.

-

Reduction : Imine intermediates (from Mannich reactions) reduce to secondary amines using NaBH₄ or catalytic hydrogenation.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) are feasible if halogenation occurs at the indole’s C3 or aniline’s aryl ring. For example:

-

Buchwald-Hartwig amination : Brominated derivatives couple with aryl halides to form biaryl amines (requires Pd(OAc)₂/XPhos).

Comparison with Similar Compounds

Structural Variations and Reactivity

- Substituent Position : The position of the indole moiety significantly impacts reactivity. For example, 2-((1H-Indol-3-yl)methyl)aniline (3g) forms intramolecular hydrogen bonds due to the ortho-substitution, enhancing stability , whereas meta-substituted derivatives (e.g., this compound) may exhibit altered electronic effects.

Spectroscopic Characterization

- ¹H NMR Signatures : Indole protons typically resonate at δ 6.5–7.6 ppm, while aniline NH₂ groups appear as broad singlets near δ 10.0 ppm . Methylthio groups (e.g., in 3c) show distinct singlets at δ 2.45 ppm .

Preparation Methods

Synthetic Steps

-

Synthesis of 3-(Hydroxymethyl)aniline : Aniline is converted to 3-nitrobenzyl alcohol, followed by reduction to the amine.

-

Coupling : Indole and 3-(hydroxymethyl)aniline react under Mitsunobu conditions (DIAD, PPh3) to form the methylene bridge.

Conditions :

-

Reagents : DIAD (1.2 equiv), PPh3 (1.5 equiv)

-

Solvent : THF, 0°C to room temperature

Challenges :

-

Requires protection/deprotection of the aniline group.

-

High reagent costs.

Fischer Indole Synthesis: Cyclization Approach

Adapting the Fischer indole synthesis, used in source for a related compound, could involve:

-

Hydrazone Formation : React phenylhydrazine with 3-(benzoyl)propan-1-one.

-

Cyclization : Acid-catalyzed cyclization (e.g., BF3·Et2O) forms the indole core with a pendant benzoyl group.

-

Reduction : Reduce the ketone to a methylene group using Clemmensen or Wolff-Kishner conditions.

Feasibility :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Catalytic System |

|---|---|---|---|

| Mannich Reaction | One-pot, high atom economy | Requires protection/deprotection steps | HCl/AlCl3 |

| Palladium Coupling | Regioselective, mild conditions | High catalyst cost | Pd(CH3CN)4(BF4)2, CsOPiv |

| Mitsunobu | Stereospecific, no byproducts | Expensive reagents | DIAD, PPh3 |

| Reductive Amination | Simple setup | Low yields, intermediate instability | NaBH3CN |

| Fischer Synthesis | Builds indole core from scratch | Multi-step, poor scalability | BF3·Et2O |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.